(2-Ethoxy-6-formylphenoxy)acetic acid
Overview
Description
(2-Ethoxy-6-formylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5. It is characterized by the presence of an ethoxy group, a formyl group, and a phenoxyacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid typically involves the reaction of 2-ethoxyphenol with chloroacetic acid in the presence of a base, followed by formylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents such as ethanol or dichloromethane
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxy-6-formylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: (2-Ethoxy-6-carboxyphenoxy)acetic acid
Reduction: (2-Ethoxy-6-hydroxymethylphenoxy)acetic acid
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxy-6-formylphenoxy)acetic acid is utilized in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (2-Ethoxy-6-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenoxyacetic acid moiety may interact with cellular pathways involved in metabolism and signal transduction .
Comparison with Similar Compounds
(2-Methoxy-6-formylphenoxy)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-4-formylphenoxy)acetic acid: Similar structure but with the formyl group in a different position.
(2-Ethoxy-6-carboxyphenoxy)acetic acid: Oxidized form of (2-Ethoxy-6-formylphenoxy)acetic acid.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethoxy group provides steric hindrance, influencing its interactions with other molecules, while the formyl group offers a reactive site for further chemical modifications .
Properties
IUPAC Name |
2-(2-ethoxy-6-formylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-15-9-5-3-4-8(6-12)11(9)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIUPDVZUCYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359255 | |
Record name | (2-ethoxy-6-formylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141126-82-1 | |
Record name | (2-ethoxy-6-formylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-ethoxy-6-formylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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